Benzamide, N-(1,2-dimethylpropyl)-

Description

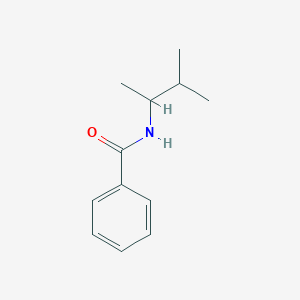

Benzamide, N-(1,2-dimethylpropyl)- is a substituted benzamide derivative characterized by a branched alkyl group (1,2-dimethylpropyl) attached to the amide nitrogen. This article compares it with structurally related benzamides to elucidate substituent effects and applications.

Properties

CAS No. |

80936-86-3 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(3-methylbutan-2-yl)benzamide |

InChI |

InChI=1S/C12H17NO/c1-9(2)10(3)13-12(14)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,13,14) |

InChI Key |

KKBKGTAWGJLBPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Classical Amide Synthesis via Acyl Chlorides

Reaction Mechanism and Procedure

The most direct route to N-(1,2-dimethylpropyl)benzamide involves the reaction of benzoyl chloride with 1,2-dimethylpropylamine in a biphasic system. This method, adapted from the synthesis of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]benzamide, utilizes a Schotten-Baumann-type reaction.

In a representative procedure, 1,2-dimethylpropylamine (0.01 mol) is dissolved in dichloromethane (250 mL) under nitrogen. Aqueous sodium carbonate (23.96 g in 190 mL H₂O) is added to maintain a basic pH, facilitating the deprotonation of the amine. Benzoyl chloride (1.15 equiv) is introduced dropwise, inducing rapid amide bond formation. The reaction is stirred vigorously for 10 hours at ambient temperature, after which the organic layer is separated, washed with 1N KOH (to hydrolyze unreacted acyl chloride), and dried over sodium sulfate. Solvent removal yields crude product, which is recrystallized from acetone/hexanes to afford pure N-(1,2-dimethylpropyl)benzamide.

Aminolysis of Activated Carboxylic Acid Derivatives

Benzoxazine Dione Intermediate

An alternative route, inspired by the one-pot synthesis of halogenated benzamides, involves generating an activated benzoic acid derivative. 2H-3,1-Benzoxazine-2,4(1H)-dione is prepared by treating benzoic acid with bis(trichloromethyl) carbonate (BTC) in tetrahydrofuran. This intermediate reacts with 1,2-dimethylpropylamine in ethanol under reflux, yielding the target amide via nucleophilic acyl substitution.

Optimization Considerations

The reaction efficiency hinges on the electron-withdrawing nature of the benzoxazine dione, which enhances electrophilicity at the carbonyl carbon. Yields for analogous compounds range from 55% to 75%, depending on the amine’s steric bulk. For N-(1,2-dimethylpropyl)benzamide, prolonged reflux (8–12 hours) may be necessary to overcome steric hindrance from the branched alkyl group.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,2-dimethylpropyl)-, like other benzamides, can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or other reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of benzamides include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Lewis acids). The specific conditions, such as temperature and solvent choice, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of Benzamide, N-(1,2-dimethylpropyl)- depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Benzamide, N-(1,2-dimethylpropyl)- has several scientific research applications across various fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Benzamide derivatives are often studied for their biological activities, including their potential as enzyme inhibitors or modulators of biological pathways.

Medicine: Some benzamide derivatives have therapeutic potential and are investigated for their pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals due to their versatile chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(1,2-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives are known to inhibit enzymes by binding to their active sites, thereby modulating their activity. The specific molecular targets and pathways can vary depending on the derivative and its intended application.

Comparison with Similar Compounds

Substituent Variations

Benzamide, N-(2-hydroxy-1,1-dimethylethyl)-3-methyl- ():

Features a 3-methylbenzamide core with a hydroxyalkyl group (N,O-bidentate directing group). The hydroxyl and branched alkyl substituents enhance its utility in metal-catalyzed C–H bond functionalization.

Key Difference : Hydrophilic hydroxyl group vs. the hydrophobic branched alkyl in the target compound.N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ():

Contains a dimethoxyphenyl-ethyl chain, introducing aromaticity and electron-donating methoxy groups. This structure likely increases π-π stacking interactions and solubility in polar solvents.

Key Difference : Aromatic vs. aliphatic substituents; electronic effects from methoxy groups.- Benzamide, N,N-dipropyl (): Linear propyl groups on the nitrogen (C₁₃H₁₉NO) reduce steric hindrance compared to branched chains. Phase transition data (boiling point: 429–430 K at 0.016 bar) suggest moderate volatility. Key Difference: Linear vs. branched alkyl chains affect molecular packing and thermal stability.

- Benzamide, 3-methyl-N-propyl (): Combines a meta-methylbenzamide core with a linear propyl chain (C₁₁H₁₅NO). The meta-substitution may alter electronic properties and crystallinity. Key Difference: Substituent position (meta-methyl) and chain linearity.

Physical and Chemical Properties

Molecular Weight and Boiling Points

*Calculated for C₁₂H₁₇NO. Branched alkyl chains in the target compound may increase boiling points due to enhanced van der Waals interactions compared to linear analogs .

Solubility and Reactivity

- Hydrophobic vs. Hydrophilic Groups : The target compound’s branched alkyl chain likely reduces water solubility compared to hydroxyl-containing analogs () .

Q & A

Q. What are the established synthetic routes for N-(1,2-dimethylpropyl)benzamide, and what reaction conditions optimize yield?

- Methodological Answer : N-(1,2-dimethylpropyl)benzamide can be synthesized via amide coupling between benzoyl chloride and 1,2-dimethylpropylamine. Key steps include:

- Activation : Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or THF .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 60–80% under inert conditions.

- Data Table :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC/DMAP | DCM | 0°C → RT | 75 |

| EDC/HOBt | THF | RT | 68 |

Q. How is the structural identity of N-(1,2-dimethylpropyl)benzamide confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : NMR should show characteristic peaks for the benzamide aromatic protons (δ 7.4–8.0 ppm) and the branched alkyl chain (δ 0.8–1.5 ppm for methyl groups) .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 206.2 for CHNO) .

- FTIR : Amide C=O stretch at ~1650 cm and N–H bend at ~1550 cm .

Q. What physical properties (e.g., solubility, logP) are critical for formulating N-(1,2-dimethylpropyl)benzamide in biological assays?

- Methodological Answer :

- Solubility : Determine via shake-flask method in PBS (pH 7.4) and DMSO. Limited data exist, but analogs like benzamide show ~2.5 mg/mL in DMSO .

- logP : Estimate using HPLC retention time or software (e.g., ChemAxon). Predicted logP for N-(1,2-dimethylpropyl)benzamide is ~2.8, indicating moderate lipophilicity .

- Data Gap : No experimental melting/boiling points are reported; differential scanning calorimetry (DSC) is recommended .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating N-(1,2-dimethylpropyl)benzamide as a kinesin spindle protein (KSP) inhibitor?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based ATPase assays with purified KSP. IC values can be determined via dose-response curves .

- Cell Viability : Test in cancer cell lines (e.g., HeLa) using MTT assays. Compare with Novartis’ KSP inhibitor derivatives (patented IC < 100 nM) .

- Mitotic Arrest : Monitor via flow cytometry (DNA content) or immunofluorescence (spindle morphology) .

Q. How can researchers address contradictory stability data for N-(1,2-dimethylpropyl)benzamide under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC.

- Compatibility Testing : Assess interactions with common excipients (e.g., lactose, PEG) using thermal analysis (TGA/DSC) .

- Reactive Oxygen Screening : Use radical initiators (e.g., AIBN) to test oxidative stability .

Q. What strategies resolve discrepancies in reported toxicity profiles of benzamide derivatives?

- Methodological Answer :

- In Silico Tox Prediction : Use tools like ProTox-II to predict LD and hepatotoxicity .

- In Vitro Assays : Perform Ames test (mutagenicity) and hERG inhibition screening (cardiotoxicity) .

- Cross-Study Validation : Compare data from OECD-compliant labs and adjust for batch variability .

Q. Which analytical methods are optimal for quantifying N-(1,2-dimethylpropyl)benzamide in complex matrices (e.g., plasma)?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Validate per ICH guidelines (LOD < 1 ng/mL) .

- Sample Prep : Protein precipitation with acetonitrile or solid-phase extraction (SPE) .

Q. How can computational modeling predict the binding affinity of N-(1,2-dimethylpropyl)benzamide to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with KSP crystal structure (PDB: 2IEH). Focus on hydrophobic interactions with the alkyl chain .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. What reaction mechanisms explain the selectivity of N-(1,2-dimethylpropyl)benzamide in nucleophilic acyl substitutions?

- Methodological Answer :

Q. How do structural modifications (e.g., fluorination) alter the pharmacokinetics of N-(1,2-dimethylpropyl)benzamide analogs?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.